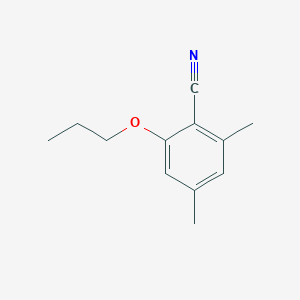
2,4-Dimethyl-6-propoxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-6-propoxybenzonitrile: is an organic compound with the molecular formula C12H15NO. It is a derivative of benzonitrile, characterized by the presence of two methyl groups at the 2 and 4 positions and a propoxy group at the 6 position on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6-propoxybenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylbenzonitrile and propyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 2,4-dimethylbenzonitrile is reacted with propyl bromide under reflux conditions, leading to the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dimethyl-6-propoxybenzonitrile undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-donating effects of the methyl and propoxy groups, the compound is reactive towards electrophiles.
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate can oxidize the methyl groups to carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride can reduce the nitrile group to an amine.
Substitution: Halogenating agents can introduce halogens into the benzene ring, leading to halogenated derivatives.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Amines.
Substitution Products: Halogenated benzonitriles.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-6-propoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-6-propoxybenzonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to its structural features, such as those involving nitrile or propoxy groups.
Comparación Con Compuestos Similares
2,4-Dimethylbenzonitrile: Lacks the propoxy group, making it less reactive in certain substitution reactions.
2,4-Dimethyl-6-methoxybenzonitrile: Contains a methoxy group instead of a propoxy group, leading to different reactivity and applications.
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
2,4-dimethyl-6-propoxybenzonitrile |
InChI |
InChI=1S/C12H15NO/c1-4-5-14-12-7-9(2)6-10(3)11(12)8-13/h6-7H,4-5H2,1-3H3 |
Clave InChI |
FKTXIXRDVAUNDU-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC(=CC(=C1C#N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















